molecular formula C16H11Cl2N3O3S B2814540 4-chloro-N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]benzenesulfonamide CAS No. 338413-28-8

4-chloro-N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]benzenesulfonamide

Cat. No.: B2814540
CAS No.: 338413-28-8
M. Wt: 396.24
InChI Key: NKCBAGNSBDJKEU-UHFFFAOYSA-N
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Description

4-Chloro-N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]benzenesulfonamide (CAS: 338413-28-8) is a sulfonamide derivative characterized by a dichlorinated aromatic core and a pyrimidinyloxy substituent. Its molecular formula is C₁₆H₁₁Cl₂N₃O₃S, with a molecular weight of 396.25 g/mol . The compound’s structure comprises:

  • A 4-chlorobenzenesulfonamide backbone.
  • A 3-chloro-4-(2-pyrimidinyloxy)phenyl group attached to the sulfonamide nitrogen.

This scaffold is frequently explored in medicinal chemistry due to sulfonamides’ versatility in targeting enzymes, receptors, and microbial proteins.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N-(3-chloro-4-pyrimidin-2-yloxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O3S/c17-11-2-5-13(6-3-11)25(22,23)21-12-4-7-15(14(18)10-12)24-16-19-8-1-9-20-16/h1-10,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCBAGNSBDJKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)OC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for efficiency and cost-effectiveness. The process includes careful control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

4-chloro-N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups enable it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Structural Modifications and Their Impacts

The following table summarizes critical differences between the target compound and its analogues:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Activities Reference
4-Chloro-N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]benzenesulfonamide - 2-pyrimidinyloxy group
- Dual Cl substituents
396.25 Potential kinase inhibition; structural stability
4-Fluoro-N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]benzenesulfonamide - F replaces Cl on benzene ring 379.80 Enhanced solubility; altered pharmacokinetics
N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(3-morpholinophenyl)quinazolin-4-amine - Quinazoline core
- Morpholine and fluorobenzyl groups
N/A Anticancer activity; improved target affinity
4-Chloro-N-(3,5-dimethylphenyl)benzenesulfonamide - 3,5-dimethylphenyl group N/A Twisted molecular geometry; hydrogen bonding
4-Chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide - Triazole-sulfanyl group 354.86 (C₁₀H₁₁ClN₄O₂S₂) Antifungal/antimicrobial applications
T2384 (PPARγ partial agonist) - Chlorobenzo[d]thiazol-2-ylthio substituent N/A Allosteric modulation of PPARγ

Structural and Crystallographic Insights

  • Molecular Geometry : The target compound’s pyrimidinyloxy group introduces steric constraints, reducing rotational freedom compared to simpler analogues like 4-chloro-N-(3,5-dimethylphenyl)benzenesulfonamide , which exhibits a 49–62° tilt between aromatic rings .
  • Hydrogen Bonding : Sulfonamide N–H···O interactions stabilize crystal packing in analogues, as seen in . Modifications like triazole or morpholine groups alter hydrogen-bonding networks, affecting solubility .

Biological Activity

4-chloro-N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]benzenesulfonamide, a synthetic organic compound, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of multiple functional groups, including chloro and pyrimidinyloxy moieties. These groups contribute to its unique chemical reactivity and biological interactions.

Property Details
IUPAC Name 4-chloro-N-(3-chloro-4-pyrimidin-2-yloxyphenyl)benzenesulfonamide
CAS Number 338413-28-8
Molecular Formula C16H11Cl2N3O3S
Molecular Weight 392.24 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular processes. The sulfonamide group is known for its role in inhibiting bacterial dihydropteroate synthase, which is crucial in folate synthesis. Additionally, the chloro and pyrimidinyloxy substituents may enhance lipophilicity, facilitating membrane penetration and target interaction.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzenesulfonamides have shown effectiveness against both Gram-positive and Gram-negative bacteria. A comparative study demonstrated that halogenated phenyl rings enhance antimicrobial activity due to increased lipophilicity, allowing better cellular uptake .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have indicated that similar compounds can induce apoptosis in cancer cell lines by modulating key signaling pathways . The specific mechanisms remain under investigation but may involve the inhibition of proliferative signals or the activation of pro-apoptotic factors.

Case Studies

Q & A

Basic Question: What are the key considerations for synthesizing 4-chloro-N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]benzenesulfonamide?

Answer:
Synthesis typically involves multi-step reactions, including nucleophilic aromatic substitution, reduction, and condensation. Key steps include:

  • Substitution Reaction : Reacting 3-chloro-4-fluoronitrobenzene with 2-pyrimidinol under alkaline conditions to introduce the pyrimidinyloxy group .
  • Reduction : Converting nitro intermediates to aniline derivatives using iron powder under acidic conditions .
  • Sulfonamide Formation : Condensing intermediates with chlorobenzenesulfonyl chloride, requiring precise stoichiometry and temperature control (e.g., reflux in ethanol) .
    Optimization Tips :
  • Use inert solvents (e.g., chloroform) to minimize side reactions.
  • Monitor reaction progress via TLC or NMR to ensure intermediate purity .

Basic Question: How is X-ray crystallography applied to determine the structure of this compound?

Answer:
X-ray crystallography relies on SHELX software (e.g., SHELXL for refinement) to resolve hydrogen bonding and torsional angles. Key steps:

  • Data Collection : Use single crystals grown via slow evaporation (e.g., ethanolic solutions) .
  • Refinement : Analyze torsion angles (e.g., C—SO₂—NH—C = -69.5° to 66.1°) and intermolecular interactions (N—H⋯O hydrogen bonds) .
  • Validation : Compare with structurally similar sulfonamides (e.g., 4-chloro-N-(3,5-dimethylphenyl)benzenesulfonamide) to confirm tilt angles between aromatic rings (~49–62°) .

Advanced Question: How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. antimicrobial effects)?

Answer:
Contradictions arise from varying assay conditions or structural modifications. Methodological strategies include:

  • Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., replacing Cl with F or CF₃) to assess electronic/hydrophobic effects .
  • Target-Specific Assays : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities for enzymes like carbonic anhydrase IX .
  • Data Normalization : Control for variables like solvent polarity (DMSO vs. aqueous buffers) and cell-line specificity .

Advanced Question: What methodological challenges exist in optimizing synthetic routes for scale-up?

Answer:
Challenges include:

  • Intermediate Stability : Nitro-to-aniline reduction may produce reactive intermediates requiring low-temperature handling .
  • Purification : Chromatography is often needed for sulfonamide intermediates due to byproducts (e.g., unreacted sulfonyl chlorides) .
  • Yield Optimization : Adjust catalysts (e.g., triethylamine for condensation) and solvent systems (e.g., ethanol/water mixtures) .

Advanced Question: How can computational methods predict interactions between this compound and biological targets?

Answer:

  • Molecular Docking : Use SMILES strings (e.g., Clc3ccc(Oc2ccc(SCC1(C(=O)NO)CCOCC1)cc2)cc3) to model binding to targets like 5-HT₆ receptors .
  • Pharmacophore Modeling : Map electrostatic/hydrophobic features (e.g., sulfonamide O atoms as H-bond acceptors) .
  • MD Simulations : Assess stability of ligand-enzyme complexes (e.g., carbonic anhydrase IX) over 100-ns trajectories .

Advanced Question: What strategies enhance selectivity in structure-based drug design using this sulfonamide?

Answer:

  • Fragment Replacement : Substitute pyrimidinyloxy groups with triazolo-pyridines to improve metabolic stability .
  • Bioisosterism : Replace Cl with CF₃ to modulate lipophilicity (logP) without altering steric bulk .
  • Crystallographic Guided Design : Use hydrogen-bonding data (e.g., N—H⋯O distances = 2.01–2.15 Å) to optimize interactions with catalytic residues .

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